molecular formula C27H34N2O5 B8737445 DehydroIvabradine-d3 CAS No. 148870-58-0

DehydroIvabradine-d3

Cat. No.: B8737445
CAS No.: 148870-58-0
M. Wt: 466.6 g/mol
InChI Key: AQSRHFYHXNSUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DehydroIvabradine-d3 is a deuterium-labeled analog of Dehydro Ivabradine, a known impurity in Ivabradine formulations. This article compares these compounds to infer the properties and applications of this compound, emphasizing structural, analytical, and functional distinctions.

Properties

CAS No.

148870-58-0

Molecular Formula

C27H34N2O5

Molecular Weight

466.6 g/mol

IUPAC Name

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3

InChI Key

AQSRHFYHXNSUAO-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Molecular and Analytical Properties

Compound Molecular Formula Molecular Weight CAS Number Isotopic Label Primary Use
Ivabradine-d3 HCl C27H36N2O5·ClH 508.06 1217809-61-4 D3 (methyl) Internal standard for LC-MS/MS
Dehydro Ivabradine Oxalate C27H34N2O5·C2H2O4 466.58 1346558-08-4 None Impurity profiling
Benserazide-D3 HCl C10H16ClN3O5 296.72 DVE001034 D3 (methyl) Pharmacokinetic studies

Structural Insights :

  • Ivabradine-d3 HCl : Features three deuterium atoms on the methyl group (SMILES: [2H]C([2H])([2H])N...) . The deuterium labeling minimizes isotopic interference in mass spectrometry, enhancing quantification accuracy.
  • Dehydro Ivabradine Oxalate : Lacks deuterium but includes an oxalate counterion, reducing molecular symmetry and altering chromatographic retention .
  • Benserazide-D3 HCl : A structurally distinct compound (unrelated to Ivabradine) with deuterium on its methyl group, used to track Benserazide metabolism .

Ivabradine-d3 Hydrochloride

  • Role: Serves as an internal standard for quantifying non-deuterated Ivabradine in biological matrices. Its deuterium labeling reduces matrix effects, achieving precision within ±2% in LC-MS/MS assays .
  • Advantage : The isotopic mass shift (Δm/z = +3) enables clear differentiation from the parent compound.

Dehydro Ivabradine Oxalate

  • Role : Identified as IVA-3 Impurity , a degradation product formed during Ivabradine synthesis or storage. Regulatory guidelines mandate its quantification to ensure drug purity (<0.1% threshold) .
  • Analytical Challenge : Lacks isotopic labeling, requiring high-resolution chromatography (e.g., UPLC) for separation from structurally similar analogs.

Benserazide-D3 Hydrochloride

  • Role : Used in pharmacokinetic studies of Benserazide, a Parkinson’s disease drug. Its deuterium labeling facilitates precise measurement of drug half-life and metabolite formation .

Research Findings and Implications

Ivabradine-d3 HCl improves analytical accuracy in clinical trials, reducing inter-batch variability by 30% compared to non-deuterated standards .

Dehydro Ivabradine Oxalate is critical for regulatory compliance, with studies showing its formation correlates with improper storage (e.g., >25°C) .

Benserazide-D3 HCl exemplifies the broader utility of deuterated standards in pharmacokinetics, achieving >99% isotopic purity in spiked plasma samples .

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